molecular formula C10H15FN2O2 B7025296 N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide

N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide

Cat. No.: B7025296
M. Wt: 214.24 g/mol
InChI Key: HWXXCMDBXRJEJV-BDAKNGLRSA-N
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Description

N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a fluoro substituent, and an oxolane ring

Properties

IUPAC Name

N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-2-9-8(3-4-15-9)12-10(14)13-5-7(11)6-13/h2,7-9H,1,3-6H2,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXXCMDBXRJEJV-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCO1)NC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCO1)NC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluoro Substituent: The fluoro group is introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the azetidine derivative with the oxolane derivative under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the azetidine ring or the fluoro substituent, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to introduce an azido group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide, other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Products may include epoxides or diols depending on the reaction conditions.

    Reduction: Reduced forms of the azetidine ring or the fluoro substituent.

    Substitution: Compounds with different substituents replacing the fluoro group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound may be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Materials Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
  • N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Comparison:

  • Structural Differences: While similar compounds may share the azetidine ring or the oxolane ring, the presence of the fluoro substituent and the specific stereochemistry of N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-fluoroazetidine-1-carboxamide make it unique.
  • Reactivity: The fluoro substituent can significantly alter the reactivity of the compound compared to its analogs, affecting its behavior in chemical reactions and biological systems.
  • Applications: The unique structure may confer specific advantages in certain applications, such as increased binding affinity to biological targets or enhanced stability in industrial processes.

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